molecular formula C14H18ClNO B8682276 4-(chloromethyl)-N-cyclohexylbenzamide CAS No. 864265-14-5

4-(chloromethyl)-N-cyclohexylbenzamide

Cat. No.: B8682276
CAS No.: 864265-14-5
M. Wt: 251.75 g/mol
InChI Key: WCBIJCLTFJYKKU-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a chloromethyl group at the para position and a cyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-cyclohexylbenzamide typically involves the chloromethylation of N-cyclohexylbenzamide. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of N-cyclohexylbenzylamine.

Scientific Research Applications

4-(chloromethyl)-N-cyclohexylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-cyclohexylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)benzamide: Lacks the cyclohexyl group, resulting in different binding properties and biological activity.

    N-cyclohexylbenzamide:

    4-(bromomethyl)-N-cyclohexylbenzamide: Similar structure but with a bromomethyl group, which may exhibit different reactivity and biological effects.

Uniqueness

4-(chloromethyl)-N-cyclohexylbenzamide is unique due to the presence of both the chloromethyl and cyclohexyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

864265-14-5

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

4-(chloromethyl)-N-cyclohexylbenzamide

InChI

InChI=1S/C14H18ClNO/c15-10-11-6-8-12(9-7-11)14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H,16,17)

InChI Key

WCBIJCLTFJYKKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-chloromethylbenzoyl chloride (1.03 g, 5.47 mmol) in DCM (20 mL) at 0° C., add with stirring triethylamine (0.839 mL, 6.02 mmol) followed by cyclohexylamine (0.688 mL, 6.02 mmol), and continue stirring for 15 min. Dilute the reaction mixture with aqueous 1M hydrochloric acid, extract three times with EtOAc, wash with water and saturated aqueous NaHCO3. Dry the combined organic extracts over anhydrous Na2SO4 and concentrate in vacuo to give the title compound as a white solid (1.31 g, 95%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.839 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.688 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

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